molecular formula C15H19F3N2O B2477915 N-((1-methylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 954016-73-0

N-((1-methylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No. B2477915
CAS RN: 954016-73-0
M. Wt: 300.325
InChI Key: JKEVQPVUKIVFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-methylpiperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, also known as JNJ-31020028, is a novel compound that has gained a lot of attention in recent years due to its potential applications in scientific research. This compound belongs to the class of allosteric modulators and is known to interact with the gamma-aminobutyric acid (GABA) receptor, which plays a crucial role in the regulation of neuronal activity.

Scientific Research Applications

Synthesis and Structural Studies

Syntheses, Crystal Structure, and Ab Initio Calculations of Phosphoric Triamides
The study focused on the reaction of N-benzoylphosphoramidic dichloride with piperidine and 4-methylpiperidine, leading to the formation of phosphoric triamides. These compounds were characterized by NMR spectra, elemental analysis, and X-ray crystallography. The results contribute to understanding the structure and potential reactivity of benzamide derivatives in scientific research (Gholivand et al., 2005).

Neurological and Receptor Studies

18F-Labeled Benzamides for Studying the Dopamine D2 Receptor
This research developed 18F-labeled benzamides to study dopamine D2 and possibly D3 receptors through positron emission tomography (PET). Such compounds could be instrumental in understanding neurological pathways and disorders (Mach et al., 1993).

Cancer Research

Orally Active Histone Deacetylase Inhibitor for Cancer Treatment
A specific benzamide derivative was identified as a selective inhibitor of histone deacetylases (HDACs), showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. This highlights the potential of benzamide compounds in therapeutic applications (Zhou et al., 2008).

Chemical Synthesis and Material Science

Synthesis of N-(thiazol-2-yl)benzamide Derivatives as Supramolecular Gelators
A study on N-(thiazol-2-yl) benzamide derivatives explored their gelation behavior, aiming to understand the role of methyl functionality and non-covalent interactions in gelation. This research contributes to the development of new materials with specific physical properties (Yadav & Ballabh, 2020).

Analytical and Detection Techniques

Colorimetric Sensing of Fluoride Anions
Benzamide derivatives were synthesized and found to exhibit color transition in response to fluoride anion, demonstrating their use in developing new sensing materials for environmental and analytical applications (Younes et al., 2020).

properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N2O/c1-20-7-5-11(6-8-20)10-19-14(21)12-3-2-4-13(9-12)15(16,17)18/h2-4,9,11H,5-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEVQPVUKIVFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide

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